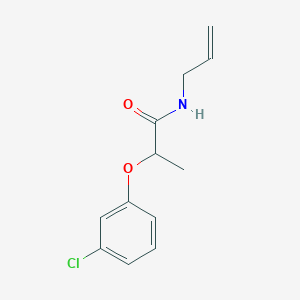
2-(3-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide is an organic compound with the molecular formula C12H14ClNO2 It is known for its unique chemical structure, which includes an allyl group, a chlorophenoxy group, and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide typically involves the reaction of 3-chlorophenol with allyl bromide to form 3-chlorophenyl allyl ether. This intermediate is then subjected to a reaction with 2-bromopropionamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反应分析
Types of Reactions
2-(3-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the amide group.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate for substituting the chlorine atom.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the allyl and chlorophenoxy groups may play a role in its binding affinity and reactivity with these targets.
相似化合物的比较
Similar Compounds
- N-allyl-2-(2-chlorophenoxy)propanamide
- N-allyl-2-(4-chlorophenoxy)propanamide
- N-allyl-2-(3-bromophenoxy)propanamide
Uniqueness
2-(3-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide is unique due to the specific positioning of the chlorine atom on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs.
属性
分子式 |
C12H14ClNO2 |
|---|---|
分子量 |
239.7 g/mol |
IUPAC 名称 |
2-(3-chlorophenoxy)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C12H14ClNO2/c1-3-7-14-12(15)9(2)16-11-6-4-5-10(13)8-11/h3-6,8-9H,1,7H2,2H3,(H,14,15) |
InChI 键 |
NZCBCKBNFBWUII-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC=C)OC1=CC(=CC=C1)Cl |
规范 SMILES |
CC(C(=O)NCC=C)OC1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















